

Comparative study of S6821 effects in human vs. rodent models

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Compound of Interest

Compound Name: S6821

Cat. No.: B6275002

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Comparative Analysis of S6821: Human vs. Rodent Models

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the effects of **S6821** in human and rodent models, based on available preclinical data. **S6821** is an inhibitor of the KAT6A histone acetyltransferase. KAT6A is a crucial epigenetic regulator involved in various cellular processes, including cell cycle progression and gene transcription. Its dysregulation has been implicated in several human cancers, making it a target of interest for therapeutic development.

Data Summary

Parameter	Human Models (In Vitro/In Vivo)	Rodent Models (In Vivo)	Reference
Compound	S6821	S6821	
Target	KAT6A Histone Acetyltransferase	Kat6a Histone Acetyltransferase	
Cell Lines (Human)	ZR-75-1 (ER+ Breast Cancer)	N/A	
Tumor Model (Rodent)	N/A	ZR-75-1 Xenograft in NSG mice	
In Vitro Potency (IC50)	5 nM (ZR-75-1 cell viability)	N/A	
In Vivo Efficacy	N/A	Tumor growth inhibition at 45 mg/kg (i.p., b.i.d.)	
Mechanism of Action	Inhibition of KAT6A leading to cell cycle arrest and senescence.	Inhibition of Kat6a leading to reduced tumor growth.	

Experimental Protocols

In Vitro Cell Viability Assay (Human)

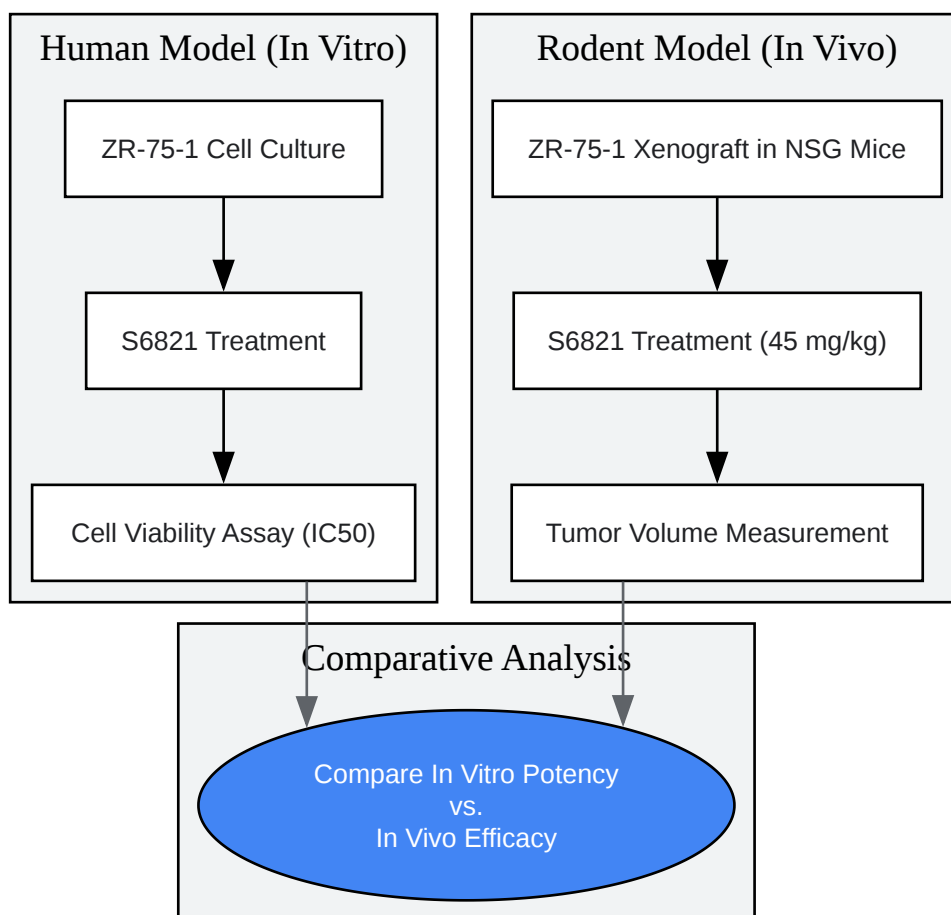
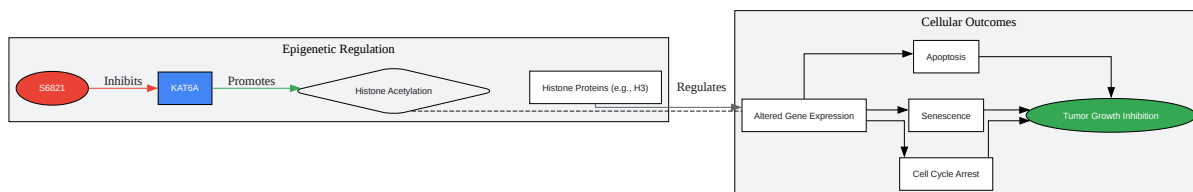
- Cell Seeding: ZR-75-1 cells were seeded in 96-well plates at a density of 2,000 cells per well.
- Compound Treatment: The following day, cells were treated with a serial dilution of **S6821**.
- Incubation: Cells were incubated for 5 days.
- Viability Assessment: Cell viability was determined using CellTiter-Glo® luminescent cell viability assay.

- Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated from the resulting dose-response curve.

In Vivo Xenograft Study (Rodent)

- Animal Model: Female NOD-scid GAMMA (NSG) mice were used for the study.
- Tumor Implantation: 1×10^7 ZR-75-1 cells were implanted subcutaneously into the flank of each mouse.
- Tumor Growth: Tumors were allowed to grow to an average size of approximately 200 mm³.
- Treatment Administration: Mice were treated with **S6821** at a dose of 45 mg/kg, administered intraperitoneally (i.p.) twice daily (b.i.d.).
- Monitoring: Tumor volume and body weight were monitored regularly throughout the study.
- Endpoint: The study was concluded after a predetermined period, and tumors were excised for further analysis.

Visualizations



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